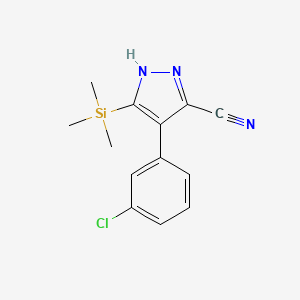

4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile

Description

Properties

CAS No. |

89864-92-6 |

|---|---|

Molecular Formula |

C13H14ClN3Si |

Molecular Weight |

275.81 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-5-trimethylsilyl-1H-pyrazole-3-carbonitrile |

InChI |

InChI=1S/C13H14ClN3Si/c1-18(2,3)13-12(11(8-15)16-17-13)9-5-4-6-10(14)7-9/h4-7H,1-3H3,(H,16,17) |

InChI Key |

HRXYGHZIZVRDRO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=NN1)C#N)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 3-chlorobenzonitrile with trimethylsilylacetylene in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Reactivity

The compound’s structure includes three reactive components:

-

Carbonitrile (-C≡N) : Prone to nucleophilic substitution or addition reactions.

-

Pyrazole ring : Susceptible to electrophilic substitution, particularly at the 5-position.

-

Trimethylsilyl (TMS) group : May influence solubility and regioselectivity.

Nucleophilic Substitution of the Carbonitrile Group

The carbonitrile group undergoes nucleophilic attack, leading to functional group transformations. For example:

-

Amine formation : Reaction with nucleophiles (e.g., hydrazines, alcohols) can yield substituted amines or amidines.

-

Cyanide displacement : Under basic conditions, the nitrile group may react with hydrazines to form triazoles or other heterocycles .

Pyrazole Ring Reactivity

The pyrazole core’s reactivity is influenced by substituents:

-

Electrophilic substitution : The 5-position (bearing the TMS group) may undergo electrophilic attack, though steric hindrance from the bulky TMS group could reduce reactivity .

-

Cycloaddition reactions : Pyrazoles can participate in [4+2] cycloadditions (e.g., Diels-Alder), though this specific compound’s substituents may alter regioselectivity .

Condensation Reactions

For example, 3-amino-5-aryl-1H-4-pyrazolecarbonitriles are prepared by condensing 3-oxo-3-arylpropanenitriles with trichloroacetonitrile and hydrazine hydrate . A similar approach could apply here, with adjustments for the chlorophenyl and TMS groups.

Three-Component Reactions

Mechanochemical methods using catalysts like Fe₃O₄@SiO₂@Tannic acid enable efficient synthesis of azo-linked pyrazole-4-carbonitriles via three-component reactions involving aldehydes, malononitrile, and hydrazines .

Comparative Analysis of Substituent Effects

Substituent variations significantly influence reactivity and biological activity. Below is a comparison of structural analogs:

| Compound | Key Features | Reactivity/Biological Impact |

|---|---|---|

| 4-(Chlorophenyl)-1H-pyrazole | Lacks TMS group | Increased reactivity at the 5-position due to reduced steric hindrance. |

| 5-Methyl-1H-pyrazole | Simplified substituents | Lower steric hindrance; different electronic environment may alter nucleophilic substitution rates. |

| 3-Amino-5-chloropyrazole | Contains an amino group | Enhanced solubility; amino group may participate in condensation or cycloaddition reactions. |

Spectroscopic and Analytical Data

Structural characterization often involves:

Scientific Research Applications

Biological Applications

1. Antitumor Activity

Research indicates that pyrazole derivatives, including 4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile, exhibit potent antitumor properties. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 5.2 | |

| Compound B | MCF-7 | 3.8 | |

| Compound C | A549 | 4.5 |

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the effects of 4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile on human cancer cell lines. The results demonstrated a significant reduction in cell viability, with IC50 values indicating strong cytotoxicity against breast and lung cancer cells.

2. Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. This specific compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.

Table 2: Anti-inflammatory Activity

| Compound Name | Inflammatory Model | Effectiveness (%) | Reference |

|---|---|---|---|

| Compound A | Carrageenan-induced paw edema | 75% reduction | |

| Compound B | LPS-induced cytokine release | 65% inhibition |

Case Study: Reduction of Inflammatory Markers

In a controlled experiment using murine models, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent.

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical structure of 4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile allows it to be used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.

Table 3: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Solubility | Soluble in organic solvents |

| Potential Uses | Coatings, composites |

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-3-carbonitriles exhibit diverse biological and chemical behaviors depending on substituent patterns. Key comparisons include:

Key Observations :

- Trimethylsilyl vs.

- Chlorophenyl Positioning : 3-Chlorophenyl substituents (as in the target compound and derivatives) are associated with anti-inflammatory activity, whereas 2- or 4-chlorophenyl groups (e.g., ) may alter steric interactions in biological targets .

Physicochemical Properties

- Melting Points: Pyrano-pyrazole derivatives (e.g., 3s) melt at 170–171°C, whereas triazole-thiones (e.g., 5a) have higher thermal stability due to hydrogen-bonding networks . The TMS group may lower the target compound’s melting point by reducing crystallinity.

- Solubility: Amino and methoxy groups () enhance aqueous solubility, while the TMS and nitrile groups in the target compound likely favor organic solvents .

Biological Activity

4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a chlorophenyl group and a trimethylsilyl moiety, which are significant for its biological interactions.

Antitumor Activity

Research has indicated that compounds within the pyrazole class exhibit notable antitumor properties. A study focused on the inhibition of serine/threonine kinases STK3/MST2 and STK4, which are critical in the Hippo signaling pathway that regulates cell proliferation and apoptosis. The presence of the 3-chlorophenyl group in related compounds was associated with a significant loss of potency against these kinases, suggesting that modifications at this position could enhance or diminish biological activity depending on the context .

Anti-inflammatory Effects

Some pyrazole derivatives have been reported to exhibit anti-inflammatory properties. For example, they can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that 4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile may also possess similar anti-inflammatory capabilities, although further empirical studies are needed to confirm this .

The biological activities of pyrazoles often relate to their ability to interact with various molecular targets:

- Kinase Inhibition : The inhibition of kinases involved in cell signaling pathways is a common mechanism through which pyrazoles exert their antitumor effects.

- Membrane Disruption : Some studies indicate that pyrazoles can disrupt bacterial membranes, leading to cell lysis and death.

- Cytokine Modulation : By affecting cytokine production, these compounds can modulate inflammatory responses.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(3-chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile?

- Answer : A multi-step synthesis is typically employed, starting with functionalized pyrazole precursors. For example, triazenylpyrazole intermediates can undergo nucleophilic substitution or cycloaddition reactions. Key steps include:

- Step 1 : Condensation of azido precursors with trimethylsilyl reagents under acidic conditions (e.g., 2,2,2-trifluoroacetic acid) at 50°C .

- Step 2 : Purification via flash chromatography using gradient elution (cyclohexane/ethyl acetate) to isolate the product in high yield (>85%) .

- Critical Parameters : Reaction temperature, stoichiometry of azido(trimethyl)silane (7.5 equiv), and acid catalysis (10 equiv TFA) are crucial for reproducibility .

Q. How is structural characterization performed for this compound?

- Answer : A combination of spectroscopic and crystallographic methods:

- NMR : and NMR (e.g., δ = 7.54 ppm for aromatic protons, 112.3 ppm for nitrile carbons) confirm substituent positions .

- MS/HRMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M] at m/z 238.0962) .

- IR : Peaks at 2231 cm (C≡N stretch) and 2139 cm (Si–C) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

- Answer : Use software like SHELXL for small-molecule refinement, which handles twinned or high-resolution data effectively. Key strategies include:

- Twinning Analysis : Apply the Hooft parameter or REST restraints to address pseudo-symmetry in diffraction patterns .

- Disorder Modeling : For flexible trimethylsilyl groups, refine occupancy factors and anisotropic displacement parameters iteratively .

- Validation Tools : Cross-check with CIF validation reports (e.g., checkCIF) to identify outliers in bond lengths/angles .

Q. What strategies optimize reaction yields in silyl-functionalized pyrazole synthesis?

- Answer : Systematic screening of reaction conditions is essential:

- Solvent Effects : Methylene chloride or THF/water mixtures enhance silane reactivity .

- Catalysis : Copper sulfate/sodium ascorbate systems improve click chemistry steps (e.g., triazole formation) .

- Table : Yield comparison under varying conditions:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| CHCl | TFA | 50 | 88 |

| THF/HO | CuSO | 50 | 66 |

Q. How do substituents (e.g., 3-chlorophenyl) influence biological activity in pyrazole carbonitriles?

- Answer : Comparative structure-activity relationship (SAR) studies are critical:

- Pharmacological Testing : Assess binding affinity to targets like cannabinoid receptors (see analogs in ).

- Salt Formation : Hydrochloride or sulfate salts improve solubility for in vitro assays (e.g., stress response models in mammals) .

- Electron-Withdrawing Effects : The 3-chlorophenyl group enhances electrophilicity, potentially increasing reactivity in enzyme inhibition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.